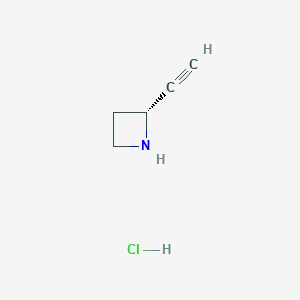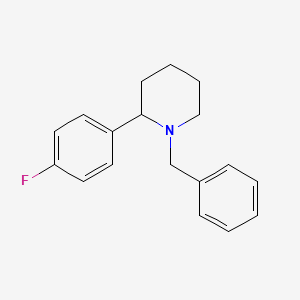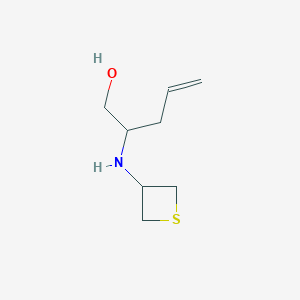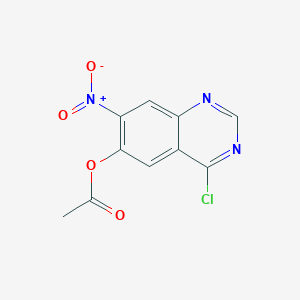
2,2-Dimethyl-N-(pent-4-en-2-yl)thietan-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethyl-N-(pent-4-en-2-yl)thietan-3-amine is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a thietane ring, a pent-4-en-2-yl group, and a dimethylamine moiety. Its distinct chemical properties make it a subject of study in organic chemistry, pharmacology, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-N-(pent-4-en-2-yl)thietan-3-amine typically involves the following steps:
Formation of the Thietane Ring: The thietane ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,3-dihalopropane derivative, in the presence of a base.
Introduction of the Pent-4-en-2-yl Group: The pent-4-en-2-yl group can be introduced via a nucleophilic substitution reaction using a suitable alkylating agent.
Attachment of the Dimethylamine Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as distillation or chromatography.
化学反応の分析
Types of Reactions
2,2-Dimethyl-N-(pent-4-en-2-yl)thietan-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced thietane derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; typically carried out in anhydrous solvents.
Substitution: Various nucleophiles such as halides, amines, or thiols; typically carried out in polar solvents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thietane derivatives.
Substitution: Substituted thietane derivatives with different functional groups.
科学的研究の応用
2,2-Dimethyl-N-(pent-4-en-2-yl)thietan-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
作用機序
The mechanism of action of 2,2-Dimethyl-N-(pent-4-en-2-yl)thietan-3-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2,2-Dimethylthietan-3-amine: Lacks the pent-4-en-2-yl group, resulting in different chemical properties and reactivity.
N-(pent-4-en-2-yl)thietan-3-amine: Lacks the dimethyl groups, affecting its steric and electronic properties.
2,2-Dimethyl-N-(pent-4-en-2-yl)azetidin-3-amine: Contains an azetidine ring instead of a thietane ring, leading to different chemical behavior.
Uniqueness
2,2-Dimethyl-N-(pent-4-en-2-yl)thietan-3-amine is unique due to its combination of a thietane ring, a pent-4-en-2-yl group, and a dimethylamine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
分子式 |
C10H19NS |
|---|---|
分子量 |
185.33 g/mol |
IUPAC名 |
2,2-dimethyl-N-pent-4-en-2-ylthietan-3-amine |
InChI |
InChI=1S/C10H19NS/c1-5-6-8(2)11-9-7-12-10(9,3)4/h5,8-9,11H,1,6-7H2,2-4H3 |
InChIキー |
BUBPJYORUFPNCW-UHFFFAOYSA-N |
正規SMILES |
CC(CC=C)NC1CSC1(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-iodo-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B13013931.png)
![tert-Butyl 4-methoxy-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13013935.png)



![Ethyl 3-amino-5-bromofuro[2,3-b]pyridine-2-carboxylate](/img/structure/B13013967.png)


![(2R)-2-{[(benzyloxy)carbonyl]amino}-3-(oxetan-3-yl)propanoicacid](/img/structure/B13013991.png)





